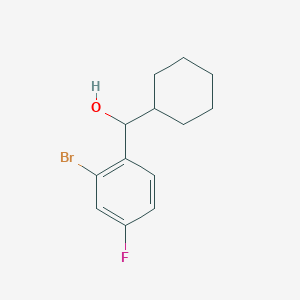

Cyclohexyl (2-bromo-4-fluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is an organic compound that features a cyclohexyl group attached to a methanol moiety, which is further substituted with a 2-bromo-4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl (2-bromo-4-fluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 2-bromo-4-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl (2-bromo-4-fluorophenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrocarbons.

Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Formation of cyclohexyl (2-bromo-4-fluorophenyl)ketone.

Reduction: Formation of cyclohexyl (2-fluorophenyl)methanol or cyclohexyl (4-fluorophenyl)methanol.

Substitution: Formation of cyclohexyl (2-azido-4-fluorophenyl)methanol or cyclohexyl (2-thio-4-fluorophenyl)methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Key Role as an Intermediate:

Cyclohexyl (2-bromo-4-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity. For instance, it has been utilized in the development of SGLT2 inhibitors, which are important for managing type 2 diabetes due to their unique mechanism of action .

Potential Anticancer Applications:

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. The bromine and fluorine substituents can influence the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy .

Organic Synthesis

Synthetic Pathways:

The compound is often involved in synthetic pathways aimed at creating more complex molecules. For example, its synthesis can be achieved through various methods such as nucleophilic substitution reactions involving cyclohexanol derivatives and brominated aromatic compounds. This versatility makes it a valuable building block in organic synthesis .

Table 1: Synthetic Methods for this compound

Material Science

Applications in OLEDs:

this compound has been explored as a potential dopant or host material in organic light-emitting diodes (OLEDs). Its unique electronic properties can enhance the performance of OLED devices by improving charge transport and light emission efficiency .

Case Studies

Case Study 1: Synthesis of SGLT2 Inhibitors

In a study focusing on new SGLT2 inhibitors, this compound was synthesized and evaluated for its efficacy. The compound demonstrated promising results in lowering blood glucose levels in diabetic models, highlighting its potential therapeutic applications .

Case Study 2: Development of Anticancer Agents

Research conducted on structurally similar compounds revealed that modifications to the cyclohexyl group can lead to increased cytotoxicity against cancer cell lines. This suggests that this compound could be further optimized for enhanced anticancer activity .

Wirkmechanismus

The mechanism of action of Cyclohexyl (2-bromo-4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl (2-bromo-4-fluorophenyl)methanol can be compared with other similar compounds such as:

- Cyclohexyl (2-chloro-4-fluorophenyl)methanol

- Cyclohexyl (2-bromo-4-methylphenyl)methanol

- Cyclohexyl (2-bromo-4-iodophenyl)methanol

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of both bromo and fluoro substituents, which can impart distinct electronic and steric effects.

Biologische Aktivität

Cyclohexyl (2-bromo-4-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a phenolic structure substituted with bromine and fluorine atoms. These substitutions can significantly influence its biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its structural characteristics allow it to bind to various receptors, potentially modulating physiological responses.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

- Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cell lines. In vitro studies have shown significant reductions in cell viability at certain concentrations, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests that this compound could possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. faecalis | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Inhibits COX-1 enzyme |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of this compound against several bacterial strains. The compound showed promising results with inhibition zones comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In vitro experiments on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant cell death at concentrations above 100 µM. Flow cytometry analysis indicated that the compound induced apoptosis, confirming its potential as an anticancer drug candidate.

Eigenschaften

IUPAC Name |

(2-bromo-4-fluorophenyl)-cyclohexylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOSCWOLXXKIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=C(C=C(C=C2)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.